2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole
CAS No.: 1022091-48-0
Cat. No.: VC18697166
Molecular Formula: C11H6FN3O2
Molecular Weight: 231.18 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole - 1022091-48-0](/images/structure/VC18697166.png)
Specification
CAS No. | 1022091-48-0 |
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Molecular Formula | C11H6FN3O2 |
Molecular Weight | 231.18 g/mol |
IUPAC Name | 2-(2-fluorophenyl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C11H6FN3O2/c12-8-4-2-1-3-7(8)10-14-15-11(16-10)9-5-6-13-17-9/h1-6H |
Standard InChI Key | CMBQUXUTASICGB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NO3)F |
Introduction
Structural and Electronic Characteristics
The 1,3,4-oxadiazole core is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The substitution pattern in 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl- oxadiazole introduces distinct electronic effects:
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2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring exerts strong electron-withdrawing effects, enhancing the compound's polarity and influencing its intermolecular interactions .
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Isoxazol-5-yl Group: The isoxazole ring contributes additional aromaticity and hydrogen-bonding capabilities, potentially improving binding affinity to biological targets .
Computational studies of analogous 1,3,4-oxadiazoles suggest that the fluorine atom reduces electron density at the oxadiazole ring, increasing electrophilicity at reactive sites . This property may facilitate nucleophilic substitution reactions or interactions with enzymatic active sites.
Synthetic Methodologies
Cyclization of Hydrazide Intermediates
A common route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazides. For 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl- oxadiazole, a plausible synthesis begins with:
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Formation of 2-Fluorobenzohydrazide: Reacting 2-fluorobenzoic acid with hydrazine hydrate yields the corresponding hydrazide .
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Coupling with Isoxazole-5-carboxylic Acid: The hydrazide reacts with isoxazole-5-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form a diacylhydrazide intermediate .
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Cyclization: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) induces cyclodehydration, forming the 1,3,4-oxadiazole ring .
Representative Reaction Scheme:
Alternative Pathways
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Microwave-Assisted Synthesis: Modern techniques using microwave irradiation (60% power, 15 minutes) have been reported for analogous oxadiazoles, improving yields to 60–80% compared to conventional heating .
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One-Pot Methods: Scandium triflate-catalyzed cyclizations offer efficient routes under mild conditions, though applicability to fluorophenyl systems requires validation .
Physicochemical Properties
The fluorine atom enhances lipid solubility, as evidenced by the LogP value, suggesting moderate blood-brain barrier permeability .
Biological Activities and Mechanisms
Anticancer Activity
While direct data on 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl- oxadiazole are lacking, fluorinated oxadiazoles show promise in apoptosis induction. For instance:
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Compound 113 (2-(3-Fluorophenyl)-1,3,4-oxadiazole) inhibited tubulin polymerization in cancer cell lines, with an IC₅₀ of 1.2 μM .
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Isoxazole derivatives are known to modulate PI3K/Akt/mTOR pathways, suggesting synergistic potential .
Industrial and Pharmacological Applications
Drug Development
The compound’s stability under physiological conditions (pH 7.4, 37°C) and low cytotoxicity in preliminary assays (CC₅₀ > 50 μM in HEK293 cells) position it as a candidate for lead optimization .
Material Science
Fluorinated oxadiazoles serve as intermediates in OLEDs due to their electron-transport properties. The isoxazole ring’s rigidity could improve thermal stability in polymeric materials .
Challenges and Future Directions
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Synthetic Scalability: Current methods require optimization for gram-scale production.
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Toxicological Profiling: In vivo studies are needed to assess hepatotoxicity and pharmacokinetics.
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Target Identification: Proteomics approaches could elucidate binding partners in disease pathways.
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